molecular formula C21H21Cl2N5O3S B286121 3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B286121
M. Wt: 494.4 g/mol
InChI Key: QAJIPFNYKABQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It is also thought to inhibit the growth of fungal cells by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to significantly reduce the levels of reactive oxygen species (ROS) in cancer cells, which play a crucial role in cancer cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits potent anticancer and antifungal activity, making it a valuable tool for cancer and fungal research. However, its high toxicity levels and potential side effects limit its applicability in in vivo studies.

Future Directions

The potential applications of 3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide in various research fields are vast. Future research could focus on exploring its potential use in combination therapy with other anticancer or antifungal agents. Additionally, further studies could investigate the mechanism of action of this compound to better understand its biochemical and physiological effects. Finally, efforts could be made to develop less toxic derivatives of this compound with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 5-[(2-aminoethyl)thio]-4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-(2-methoxy-5-methylanilino)acetic acid to yield the final product.

Scientific Research Applications

3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been extensively studied for its potential applications in various research fields. It has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown promising results in the treatment of fungal infections such as candidiasis and aspergillosis.

properties

Molecular Formula

C21H21Cl2N5O3S

Molecular Weight

494.4 g/mol

IUPAC Name

3,4-dichloro-N-[[5-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C21H21Cl2N5O3S/c1-12-4-7-17(31-3)16(8-12)25-19(29)11-32-21-27-26-18(28(21)2)10-24-20(30)13-5-6-14(22)15(23)9-13/h4-9H,10-11H2,1-3H3,(H,24,30)(H,25,29)

InChI Key

QAJIPFNYKABQRE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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